molecular formula C7H8BrNO2 B15056412 (6-Bromo-4-methoxypyridin-3-yl)methanol

(6-Bromo-4-methoxypyridin-3-yl)methanol

Cat. No.: B15056412
M. Wt: 218.05 g/mol
InChI Key: DBUQJEGHEJVQEI-UHFFFAOYSA-N
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Description

(6-Bromo-4-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol typically involves the bromination of 4-methoxypyridine followed by a reduction process. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The subsequent reduction step can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-4-methoxypyridin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-methoxypyridin-3-yl)methanol
  • (6-Bromo-pyridin-2-yl)methanol
  • (6-Methylpyridin-3-yl)methanol
  • (6-Bromopyridin-3-yl)methanol

Uniqueness

(6-Bromo-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(6-bromo-4-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3

InChI Key

DBUQJEGHEJVQEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CO)Br

Origin of Product

United States

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